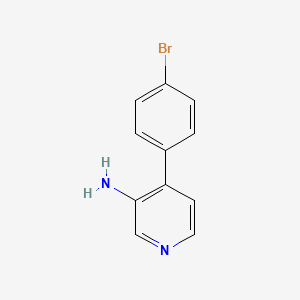

4-(4-Bromophenyl)pyridin-3-amine

Description

4-(4-Bromophenyl)pyridin-3-amine (CAS: 942598-34-7; MFCD22033656) is a pyridine derivative featuring a bromophenyl substituent at the 4-position of the pyridine ring and an amino group at the 3-position. It is synthesized with 95% purity and serves as a key intermediate in medicinal chemistry and materials science . The bromine atom enhances lipophilicity and influences electronic properties, while the amino group provides a site for further functionalization.

Properties

IUPAC Name |

4-(4-bromophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPCIIQWPFUSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: 4-bromophenylboronic acid, 3-aminopyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution under SNAr conditions due to electron-withdrawing effects from the pyridine ring.

Key Findings:

-

Ammonia Substitution : Reacts with aqueous ammonia to replace the bromine atom at the para-position, forming 4-aminophenylpyridin-3-amine. This proceeds via a Meisenheimer intermediate, restoring aromaticity after bromide elimination .

-

Reagents : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

Table 1: SNAr Reaction Examples

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 4-Aminophenylpyridin-3-amine | DMF, 100°C, 12 h | 72% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl derivatives.

Key Findings:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) under inert atmospheres (Ar/N₂) .

-

Scope : Compatible with aryl/het-aryl boronic acids, enabling modular synthesis of derivatives.

Table 2: Representative Suzuki Couplings

| Boronic Acid | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | 4-(Biphenyl)pyridin-3-amine | Pd(PPh₃)₄ | 65% | |

| 4-Fluorophenyl | 4-(4-Fluorobiphenyl)pyridin-3-amine | PdCl₂(dppf) | 58% |

Oxidation and Reduction

The pyridine ring and amine group undergo redox transformations.

Key Findings:

-

Pyridine Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA, enhancing electrophilicity for further reactions.

-

Amine Oxidation : Converts to nitro or imine derivatives under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction : LiAlH₄ selectively reduces the pyridine ring to piperidine in anhydrous THF.

Table 3: Redox Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine oxidation | H₂O₂, AcOH | Pyridin-3-amine N-oxide | 85% | |

| Amine oxidation | KMnO₄, H₂SO₄ | 4-(4-Bromophenyl)pyridine-3-nitro | 63% |

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis.

Key Findings:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 3-bromothiophene-2-carbaldehyde) to form imines, which can undergo hydrolysis or further coupling .

-

Cyclization : With diketones (e.g., dimedone), forms fused polycyclic structures via acid-catalyzed intramolecular reactions .

Table 4: Condensation Reactions

| Aldehyde/Ketone | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Bromothiophene-2-carbaldehyde | Imine-linked derivative | EtOH, reflux, 6 h | 79% | |

| Dimedone | Chromeno[4,3-b]pyrrol-4(1H)-one | HCl, 80°C, 8 h | 68% |

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Key Findings:

-

Metal Binding : Forms stable complexes with Pd(II), Cu(II), and Fe(III) in ethanol/water mixtures .

-

Applications : Used to synthesize catalysts for cross-coupling reactions and MOFs for optoelectronic applications .

Comparative Reactivity

4-(4-Bromophenyl)pyridin-3-amine exhibits distinct reactivity compared to analogs:

| Compound | Key Difference | Reactivity Example |

|---|---|---|

| 4-(3-Bromophenyl)pyridin-3-amine | Bromine at meta-position reduces SNAr efficiency | Lower coupling yields |

| 4-Bromophenylamine | Lacks pyridine ring; no coordination sites | No metal complex formation |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-(4-Bromophenyl)pyridin-3-amine is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The compound serves as an effective coupling partner due to its bromine substituent, which facilitates the reaction under palladium catalysis. Studies have demonstrated that complexes formed with this compound exhibit high efficiency in synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd/NHC | Aqueous base, room temp | 80-95 | |

| Negishi Coupling | Pd(0) | Toluene, reflux | 75-90 | |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | DMF, elevated temp | 70-85 |

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds modified from this structure have been shown to inhibit specific kinase pathways associated with cancer cell proliferation. The presence of the bromine atom enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as therapeutic agents .

Table 2: Biological Activity of Derivatives

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Kinase Inhibitor | 5.0 | |

| N-Methyl derivative | Antiproliferative | 3.5 | |

| Hydroxylated derivative | Cytotoxicity | 2.0 |

Materials Science

Luminescent Materials

The compound has been utilized in the development of luminescent materials, particularly in the synthesis of cyclometalated complexes with palladium and iridium. These complexes exhibit interesting photophysical properties and can be applied in organic light-emitting diodes (OLEDs) and phosphorescent materials. The luminescent properties are attributed to the metal-ligand interactions facilitated by the pyridine moiety .

Table 3: Properties of Luminescent Complexes

| Complex Type | Emission Peak (nm) | Application |

|---|---|---|

| Pd Complex with NHC | 390 | OLEDs |

| Iridium Complex | 543 | Phosphorescent devices |

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituent Variations

6-(4-Bromophenyl)pyridin-3-amine (Compound 62)

- Structural Difference : Bromophenyl group at pyridine’s 6-position instead of 4-position.

- Implications : Positional isomerism alters steric and electronic interactions. The 6-substituted derivative may exhibit distinct reactivity in cross-coupling reactions or binding affinity in biological systems due to altered molecular geometry .

6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine

- Structural Difference : A sulfonyl (-SO₂-) linker bridges the bromophenyl and pyridine groups.

- This compound (MW: 313.17 g/mol) has applications in enzyme inhibition studies due to its polarizable sulfonyl moiety .

Halogen and Heterocyclic Core Variations

3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-3-ylpropan-1-amine

- Structural Difference: A propanamine chain with dimethylamino and pyridin-3-yl substituents.

- Implications: The dimethylamino group increases solubility in aqueous media, while the extended alkyl chain may enhance membrane permeability. This compound (CAS: 999) is explored for CNS-targeted therapies due to its amine-rich structure .

1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Structural Difference : Pyrazolopyrimidine core replaces pyridine, with bromo and chloro substituents.

- Implications: The pyrazolopyrimidine scaffold enhances π-π stacking interactions in enzyme binding pockets.

Functional Group Additions

4-(4-Bromophenyl)-3-nitropyridine

- Structural Difference: Nitro group at the 3-position instead of an amino group.

- Implications : The nitro group is a strong electron-withdrawing group, reducing the basicity of the pyridine nitrogen. This derivative (CAS: 942598-33-6) is used in catalysis and as a precursor for reduced amine derivatives .

Enzyme Inhibition Potential

- 4-(4-Bromophenyl)pyridin-3-amine: Structural analogs like UDD (a trifluoromethyl-containing pyridine derivative) inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole . The bromophenyl group may enhance hydrophobic interactions in enzyme active sites.

Antioxidant and Anti-inflammatory Activity

- Imidazo[1,2-a]pyridin-3-amine derivatives (e.g., compound C6) exhibit antioxidant properties due to tetrazole and thiazolidinone moieties. The bromophenyl group in this compound could similarly stabilize free radicals .

- COX-2 inhibition is observed in N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, suggesting that bromophenyl-substituted pyridines may target inflammatory pathways .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituent | Key Functional Groups | Purity |

|---|---|---|---|---|

| This compound | 249.1 | Br | -NH₂ | 95% |

| 6-(4-Bromophenyl)pyridin-3-amine | 249.1 | Br | -NH₂ | N/A |

| 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine | 313.17 | Br | -SO₂-, -NH₂ | N/A |

| 4-(4-Bromophenyl)-3-nitropyridine | 279.1 | Br | -NO₂ | 95% |

Biological Activity

4-(4-Bromophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitrypanosomal, anticancer, and aromatase inhibitory properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group attached to a pyridine ring, which is crucial for its biological activity.

Antitrypanosomal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitrypanosomal activity against Trypanosoma brucei rhodesiense. The following table summarizes the IC50 values of various derivatives:

| Compound | IC50 (μM) | Cytotoxicity (CC50, μM) |

|---|---|---|

| This compound | 13.8 | >100 |

| 2-Methoxyphenyl derivative | 0.38 | 23 |

| 3-Bromophenyl derivative | 2.0 | >100 |

| 2-Methoxyphenyl analogue | 19.6 | >100 |

These findings indicate that while some derivatives show potent antitrypanosomal activities, they also maintain low cytotoxicity towards mammalian cells, making them promising candidates for further development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on pyridine-based compounds found that derivatives containing the bromophenyl moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- NUGC (Gastric Cancer) : IC50 = 0.021 μM

- DLDI (Colon Cancer) : Significant activity noted

- HEPG2 (Liver Cancer) : Significant activity noted

These results suggest that the bromophenyl substitution enhances the anticancer potential of pyridine derivatives .

Aromatase Inhibition

Aromatase inhibitors are critical in the treatment of hormone-dependent breast cancer. Research has shown that certain derivatives of this compound act as dual binding site inhibitors for aromatase (CYP19A1). The most promising derivative demonstrated an IC50 value of 44 nM, indicating strong inhibitory activity against aromatase, which is significantly lower than traditional inhibitors .

Selectivity Studies

The selectivity of these compounds was assessed against various CYP isoforms, revealing excellent selectivity for CYP19A1 over other isoforms. The following table summarizes the selectivity ratios:

| Compound | CYP19A1 IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Derivative (10c) | 44 | >30,000 vs CYP1A2 |

This high selectivity suggests that these compounds could minimize off-target effects commonly associated with aromatase inhibitors .

Case Studies and Research Findings

- Antitrypanosomal Mechanism : In vitro studies indicated that while some compounds showed weak inhibition of rhodesain (a potential target), further investigations are needed to clarify their mechanism of action .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assay against multiple cancer cell lines demonstrated that the tested compounds had negligible off-target effects when compared to standard chemotherapeutics like doxorubicin .

- Structure-Activity Relationship : Modifications on the pyridine core and substitution patterns significantly impacted biological activity, highlighting the importance of structural optimization in drug development .

Q & A

Q. What synthetic routes are available for 4-(4-Bromophenyl)pyridin-3-amine, and how is regioselectivity controlled during halogenation?

- Methodological Answer : A common approach involves regioselective bromination of pyridine derivatives using N-bromosuccinimide (NBS) in acetonitrile under mild conditions. For example, halogenation at the 3-position of pyridine can be achieved by optimizing reaction time and stoichiometry . Key considerations include solvent polarity (acetonitrile enhances electrophilic substitution) and temperature control to minimize side products. Post-synthesis, column chromatography or recrystallization is used for purification.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- 1H NMR : The amine proton (-NH2) typically appears as a broad singlet near δ 5.5–6.5 ppm. Aromatic protons from the bromophenyl group resonate as doublets in δ 7.3–7.6 ppm (J = 8–10 Hz due to coupling with Br) .

- Mass Spectrometry (MS) : The molecular ion peak at m/z ≈ 251 (C11H9BrN2) with isotopic splitting patterns for bromine (1:1 ratio for [M]⁺ and [M+2]⁺) confirms the molecular formula .

- IR Spectroscopy : Stretching vibrations for -NH2 (~3300–3400 cm⁻¹) and C-Br (~600 cm⁻¹) are key identifiers.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Q. How is crystallographic data utilized to resolve the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths and angles. For example, the C-Br bond length is expected to be ~1.89 Å, and the pyridine ring exhibits planarity (torsion angles < 5°) . Data collection at 173 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity or biological target interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., COX-2). The bromophenyl group may occupy hydrophobic pockets, while the pyridin-3-amine forms hydrogen bonds with catalytic residues .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The amine group (high nucleophilicity) is prone to acylations or Schiff base formations .

Q. What strategies resolve contradictions in regioselectivity or low yields during synthesis?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but may increase side reactions. Switch to dichloromethane for slower kinetics and better control .

- Catalytic Additives : Use Lewis acids (e.g., FeCl3) to direct bromination to the para position of phenyl groups .

- In Situ Monitoring : Employ HPLC-MS to track reaction progress and identify intermediates .

Q. How does structural modification of this compound influence biological activity in medicinal chemistry?

- Methodological Answer :

- SAR Studies : Replace the bromine with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity to enzymes. For example, fluorinated analogs show improved COX-2 inhibition (IC50 < 0.1 µM) .

- Prodrug Design : Conjugate the amine with acyl groups (e.g., acetyl) to improve bioavailability. Hydrolysis in vivo regenerates the active compound .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)2) may cause dehalogenation if ligands (e.g., Xantphos) are suboptimal. Switch to SPhos ligands to suppress β-hydride elimination .

- Ullmann Coupling : Copper-mediated reactions at high temperatures (>120°C) can lead to C-N bond cleavage. Optimize at 80–100°C with DMF as solvent .

Q. How is this compound applied in materials science, such as organic semiconductors or metal-organic frameworks (MOFs)?

- Methodological Answer :

- MOF Synthesis : Coordinate the amine group with Zn²+ or Cu²+ nodes to create porous frameworks. The bromophenyl group enhances hydrophobicity, useful for gas storage (e.g., CO2 adsorption) .

- Conductive Polymers : Electropolymerize with thiophene derivatives to form π-conjugated networks. Bromine substituents lower the HOMO-LUMO gap, improving conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.